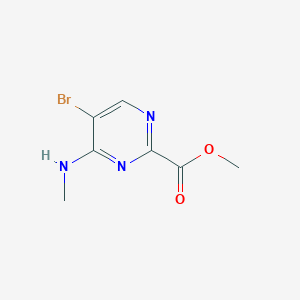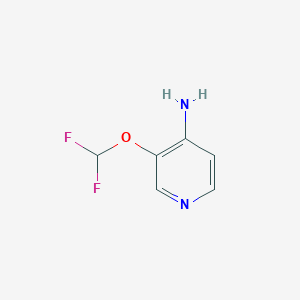
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate is a pyrimidine derivative with a bromine atom at the 5-position, a methylamino group at the 4-position, and a carboxylate ester at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate typically involves the bromination of a pyrimidine precursor followed by the introduction of the methylamino group and the esterification of the carboxylate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The methylamino group can be introduced using methylamine in a suitable solvent, and the esterification can be achieved using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxo-pyrimidine derivatives.
Reduction: Formation of de-brominated pyrimidine derivatives.
Hydrolysis: Formation of pyrimidine-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and antiviral agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Materials Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of functionalized materials.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Similar structure with a methylthio group instead of a methylamino group.
5-Bromo-2-(methylthio)pyrimidine: Lacks the carboxylate ester group.
Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate: Similar structure but with different substitution patterns.
Uniqueness
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylamino group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H8BrN3O2 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H8BrN3O2/c1-9-5-4(8)3-10-6(11-5)7(12)13-2/h3H,1-2H3,(H,9,10,11) |
Clé InChI |
VKLPSCSOXFINKZ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=NC=C1Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-chloro-5-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785473.png)


![3-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B11785496.png)

![4-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11785517.png)



![4-(Hydroxymethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B11785541.png)

![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B11785561.png)


